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molecular formula C7H12O2 B142444 4-Methoxycyclohexanone CAS No. 13482-23-0

4-Methoxycyclohexanone

Cat. No. B142444
M. Wt: 128.17 g/mol
InChI Key: XADCKKKOYZJNAR-UHFFFAOYSA-N
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Patent
US06015927

Procedure details

0.5 g of borax and 0.5 g of water were mixed and 6 g of a catalyst which was moist with water (water content=50 %) and comprised 5% by weight of palladium on carbon were then mixed in. The resulting mixture was added to a solution of 100 g of p-methoxyphenol in 150 g of methylcyclohexane and this reaction mixture was hydrogenated in a stirred reactor at from 150 to 180° C. and from 3 to 8 bar of hydrogen pressure until no more hydrogen was absorbed. After a hydrogenation time of 72 minutes, 96.2% by weight of the p-methoxyphenol had reacted and p-methoxycyclohexanone had been formed in a yield of 83% by weight.
[Compound]
Name
borax
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
6 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[H][H]>[Pd].CC1CCCCC1>[CH3:2][O:3][CH:4]1[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1

Inputs

Step One
Name
borax
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
150 g
Type
solvent
Smiles
CC1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
catalyst
Quantity
6 g
Type
catalyst
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then mixed in
CUSTOM
Type
CUSTOM
Details
was absorbed
CUSTOM
Type
CUSTOM
Details
After a hydrogenation time of 72 minutes, 96.2% by weight of the p-methoxyphenol had reacted
Duration
72 min

Outcomes

Product
Name
Type
product
Smiles
COC1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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